Bienvenue dans la boutique en ligne BenchChem!

4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

CB1 receptor antagonist Structure-activity relationship Azetidine functionalization

4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798512-27-2, MF: C18H19NO5, MW: 329.35 g/mol) is a fully synthetic, small-molecule heterocyclic compound belonging to the class of N-acylated 3-alkoxy-azetidine-substituted 2H-pyran-2-ones. This chemotype features a 6-methyl-2H-pyran-2-one core ether-linked to an azetidine ring, which is further N-functionalized with a 2-methoxyphenylacetyl group.

Molecular Formula C18H19NO5
Molecular Weight 329.352
CAS No. 1798512-27-2
Cat. No. B2949883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1798512-27-2
Molecular FormulaC18H19NO5
Molecular Weight329.352
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=CC=C3OC
InChIInChI=1S/C18H19NO5/c1-12-7-14(9-18(21)23-12)24-15-10-19(11-15)17(20)8-13-5-3-4-6-16(13)22-2/h3-7,9,15H,8,10-11H2,1-2H3
InChIKeyMRSBJJQTUDPPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798512-27-2): Structural Identity and Research Classification


4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798512-27-2, MF: C18H19NO5, MW: 329.35 g/mol) is a fully synthetic, small-molecule heterocyclic compound belonging to the class of N-acylated 3-alkoxy-azetidine-substituted 2H-pyran-2-ones. This chemotype features a 6-methyl-2H-pyran-2-one core ether-linked to an azetidine ring, which is further N-functionalized with a 2-methoxyphenylacetyl group [1]. The compound has been indexed in authoritative pharmacological databases as a cannabinoid CB1 receptor antagonist candidate within a broader series of heterocyclic-substituted 3-alkyl azetidine derivatives originally disclosed for metabolic disorders including obesity [2]. The procurement relevance of this specific derivative lies in its differentiated N-acyl substitution pattern, which distinguishes it from the commonly catalogued phenoxyacetyl analog (CAS 1798491-13-0) and the unsubstituted core scaffold (CAS 1706453-78-2), thereby defining a distinct chemical space for structure-activity relationship (SAR) programs targeting CB1 receptor modulation.

Why Generic Azetidine-Pyranone Analogs Cannot Substitute for CAS 1798512-27-2 in CB1 Antagonist Selectivity Programs


Superficial structural similarity among N-acylated 3-alkoxy-azetidine pyranones masks critical pharmacophoric differences that preclude simple interchangeability. The 2-methoxyphenylacetyl substituent at the azetidine nitrogen in CAS 1798512-27-2 provides an arylacetyl linkage (Ph-CH2-C=O) that contrasts sharply with the aryloxyacetyl linkage (Ph-O-CH2-C=O) found in the nearest commercially available analog, CAS 1798491-13-0 [1]. This single heteroatom substitution (CH2 vs. O) alters the conformational flexibility, hydrogen-bonding capacity, and electronic distribution of the N-acyl side chain, parameters that directly influence CB1 receptor binding pocket occupancy and selectivity profiles. Furthermore, the 6-methyl substitution on the pyran-2-one ring, while common to both compounds, generates a distinct electronic environment when paired with the methoxyphenylacetyl moiety versus the methoxyphenoxyacetyl moiety, as evidenced by differential predicted physicochemical properties including pKa and logP . Researchers procuring compounds for competitive CB1 antagonist SAR studies must therefore source the exact derivative rather than assuming functional equivalence across this chemical series.

Quantitative Differentiation Evidence for 4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798512-27-2) Relative to Its Closest Structural Analogs


N-Acyl Linkage Heteroatom Differentiation: CH2 vs. O in the Side Chain Determines Predicted Conformational and Electronic Profiles

The defining structural feature of CAS 1798512-27-2 is its 2-methoxyphenylacetyl group (Ph-CH2-C=O), which replaces the 2-methoxyphenoxyacetyl group (Ph-O-CH2-C=O) found in the closest catalogued analog CAS 1798491-13-0. This substitution eliminates an ether oxygen, reducing the hydrogen-bond acceptor count by one and altering the torsional profile of the N-acyl side chain. For CB1 receptor antagonist pharmacophores, the conformational restriction imposed by the arylacetyl linkage has been implicated in modulating peripheral versus central selectivity, a critical safety parameter that distinguished clinical candidates from rimonabant [1]. While direct comparative binding data for these exact compounds are not publicly available, the class-level SAR established in the patent literature demonstrates that N-acyl chain composition is a primary driver of CB1 binding affinity and functional activity [2].

CB1 receptor antagonist Structure-activity relationship Azetidine functionalization

Predicted Physicochemical Property Divergence: Calculated pKa and logP Shifts Between CAS 1798512-27-2 and the Phenoxyacetyl Analog

Predicted physicochemical properties derived from in silico models reveal measurable divergence between CAS 1798512-27-2 and its phenoxyacetyl analog. The phenoxyacetyl derivative (CAS 1798491-13-0) has a predicted pKa of -2.65 ± 0.40 (acidic) and a predicted density of 1.32 ± 0.1 g/cm³ [1]. For CAS 1798512-27-2, the replacement of the electron-withdrawing phenoxy oxygen with a methylene group is expected to shift the pKa by approximately +0.3 to +0.5 log units (less acidic) based on Hammett sigma constant contributions from para-substituted phenylacetyl versus phenoxyacetyl moieties [2]. Similarly, the calculated logP is predicted to increase by approximately 0.2–0.4 log units due to the reduced polarity of the CH2 linker, yielding a moderate increase in lipophilicity without breaching Lipinski thresholds.

Physicochemical profiling Drug-likeness prediction Computational chemistry

Core Scaffold Differentiation: Functionalized vs. Unsubstituted Azetidine-Pyranone in CB1 Receptor Binding Programs

The unsubstituted core scaffold 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one (CAS 1706453-78-2, MF: C9H11NO3, MW: 181.19 g/mol) serves as a generic building block available from multiple vendors . However, this free amine lacks the N-acyl moiety that is essential for CB1 receptor antagonist activity as defined in the Merck patent series. The patent literature explicitly teaches that N-acylation with substituted phenylacetyl or phenylsulfonyl groups is required for high-affinity CB1 binding and functional antagonism [1]. CAS 1798512-27-2 therefore represents a pre-functionalized, application-ready analog that bypasses the need for in-house derivatization, reducing synthetic workload and ensuring batch-to-batch fidelity for SAR expansion studies.

SAR studies CB1 receptor pharmacology Compound procurement strategy

Commercial Availability and Purity Benchmarking: CAS 1798512-27-2 vs. CAS 1798491-13-0

Commercial catalog data indicates that the phenoxyacetyl analog CAS 1798491-13-0 is available from select vendors at 90%+ purity in micromole quantities [1]. CAS 1798512-27-2 is typically offered at a purity specification of 95%, representing a higher baseline purity threshold . For in vitro pharmacological assays where impurities at >5% can confound dose-response interpretations (e.g., false positive hits from trace CB1 agonists), this 5% purity differential translates into a meaningful reduction in potential assay interference when using CAS 1798512-27-2 directly without additional purification. However, researchers must note that purity claims are vendor-specific and should be independently verified by HPLC or LC-MS upon receipt.

Chemical procurement Purity specification Inventory availability

High-Value Application Scenarios for 4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798512-27-2) in Drug Discovery and Chemical Biology


Peripherally Restricted CB1 Antagonist Lead Optimization Programs

CAS 1798512-27-2 is structurally aligned with the 'heterocyclic-substituted 3-alkyl azetidine' CB1 antagonist chemotype patented by Merck for obesity indications [1]. The 2-methoxyphenylacetyl N-substituent differentiates this compound from earlier-generation CB1 antagonists such as rimonabant, which suffered from central nervous system (CNS) penetration liabilities. Research groups pursuing peripherally restricted CB1 antagonists should procure this exact derivative to establish baseline SAR for the arylacetyl sub-series, using the predicted lower topological polar surface area relative to the phenoxyacetyl analog as a starting hypothesis for membrane permeability optimization [2].

Metabolic Disease-Focused Compound Library Expansion and Diversity Screening

For high-throughput screening (HTS) facilities building focused libraries targeting metabolic syndrome pathways, CAS 1798512-27-2 provides a chemically distinct entry within the azetidine-pyranone scaffold space. Unlike the widely distributed phenoxyacetyl analog, this derivative introduces an arylacetyl linkage that generates unique 3D pharmacophoric features as predicted by the loss of the ether oxygen. Integrating this compound into diversity sets enhances the chemical space coverage of CB1-targeted screening decks, potentially capturing hit matter that would be missed by libraries populated solely with aryloxyacetyl congeners.

Synthetic Chemistry Reference Standard for N-Acylation Route Development

The compound serves as a validated product standard for laboratories developing or optimizing N-acylation protocols on the 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one scaffold. The 2-methoxyphenylacetyl chloride or activated ester coupling represents a specific synthetic transformation whose efficiency can be benchmarked against the 2-methoxyphenoxyacetyl analog. Procurement of the pre-synthesized compound at 95% purity provides a retention time and spectral reference (NMR, LC-MS) for reaction monitoring and product confirmation without requiring independent total synthesis.

Pharmacokinetic Profiling of Methoxyphenylacetyl-Containing Drug Candidates

The methoxyphenylacetyl moiety is a privileged fragment in medicinal chemistry, appearing in diverse bioactive molecules. Procuring CAS 1798512-27-2 enables comparative metabolic stability studies (e.g., microsomal incubation assays) between CH2-linked and O-linked N-acyl azetidines. The predicted logP increase of 0.2–0.4 units for the target compound relative to the phenoxyacetyl analog provides a testable hypothesis for differential hepatic clearance rates, directly informing the design of metabolically stable CB1 antagonist candidates.

Quote Request

Request a Quote for 4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.